molecular formula C4H8ClNO4 B094999 (S)-2-Aminosuccinic acid hydrochloride CAS No. 17585-59-0

(S)-2-Aminosuccinic acid hydrochloride

Cat. No.: B094999
CAS No.: 17585-59-0
M. Wt: 169.56 g/mol
InChI Key: DWHMPBALQYTJFJ-UHFFFAOYSA-N
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Description

(S)-2-Aminosuccinic acid hydrochloride, also known as L-aspartic acid hydrochloride, is an amino acid derivative. It is a white crystalline powder that is soluble in water. This compound is commonly used in various biochemical applications due to its role as a building block in protein synthesis and its involvement in the urea cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminosuccinic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of fumaric acid with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced via fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce L-aspartic acid, which is then converted to its hydrochloride salt through acidification.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminosuccinic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxaloacetic acid.

    Reduction: It can be reduced to form L-alanine.

    Substitution: It can undergo substitution reactions to form derivatives such as N-acetyl-L-aspartic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Acetic anhydride is commonly used for acetylation reactions.

Major Products Formed:

    Oxidation: Oxaloacetic acid.

    Reduction: L-alanine.

    Substitution: N-acetyl-L-aspartic acid.

Scientific Research Applications

(S)-2-Aminosuccinic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: It plays a crucial role in the urea cycle and is involved in the synthesis of other amino acids.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a supplement in parenteral nutrition.

    Industry: It is used in the production of biodegradable polymers and as a food additive.

Mechanism of Action

The mechanism of action of (S)-2-Aminosuccinic acid hydrochloride involves its role as an intermediate in the urea cycle. It is converted to argininosuccinate by the enzyme argininosuccinate synthetase, which is then cleaved to form arginine and fumarate. This process is essential for the detoxification of ammonia in the liver.

Comparison with Similar Compounds

    L-Glutamic acid hydrochloride: Similar in structure but has an additional carboxyl group.

    L-Alanine hydrochloride: Similar in structure but lacks the carboxyl group present in (S)-2-Aminosuccinic acid hydrochloride.

Uniqueness: this compound is unique due to its specific role in the urea cycle and its ability to act as a precursor for other amino acids. Its chemical properties and reactivity also make it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-aminobutanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4.ClH/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMPBALQYTJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432507
Record name Aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40149-75-5, 17585-59-0
Record name Aspartic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40149-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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